molecular formula C7H17ClN2O B6361038 H-L-Leu-NHMe*HCl CAS No. 99145-71-8

H-L-Leu-NHMe*HCl

Cat. No.: B6361038
CAS No.: 99145-71-8
M. Wt: 180.67 g/mol
InChI Key: RRZJUBLBYSGTOZ-RGMNGODLSA-N
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Description

H-L-Leu-NHMe*HCl, also known as N-methyl-L-leucinamide hydrochloride, is a chemical compound widely used in scientific research. It is a derivative of the amino acid leucine, modified to include a methyl group and a hydrochloride salt. This compound is known for its stability and versatility in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Leu-NHMe*HCl typically involves the following steps:

    Protection of the Amino Group: The amino group of leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Methylation: The protected leucine is then subjected to methylation using methyl iodide in the presence of a base like sodium hydride.

    Deprotection: The protecting group is removed under acidic conditions to yield N-methyl-L-leucinamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-methyl-L-leucinamide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to carry out the methylation and deprotection steps.

    Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

H-L-Leu-NHMe*HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of N-methyl-L-leucinamide.

    Reduction: Reduced forms of the compound, such as N-methyl-L-leucine.

    Substitution: Substituted amides with various alkyl groups.

Scientific Research Applications

H-L-Leu-NHMe*HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.

    Medicine: Utilized in the development of novel pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Applied in the manufacturing of high-purity chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of H-L-Leu-NHMe*HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.

    Pathways Involved: The compound is known to affect pathways related to protein synthesis, cell growth, and metabolic regulation.

Comparison with Similar Compounds

H-L-Leu-NHMe*HCl can be compared with other similar compounds, such as:

    N-methyl-L-alaninamide hydrochloride: Similar in structure but with alanine instead of leucine.

    N-methyl-L-valinamide hydrochloride: Contains valine instead of leucine.

    N-methyl-L-isoleucinamide hydrochloride: Features isoleucine in place of leucine.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biochemical properties. Its stability and ability to form stable complexes with enzymes and receptors make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N,4-dimethylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZJUBLBYSGTOZ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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